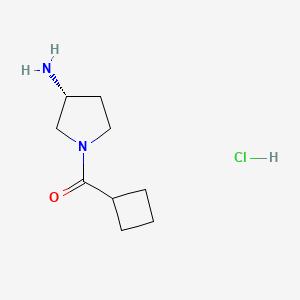

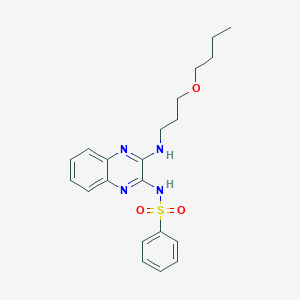

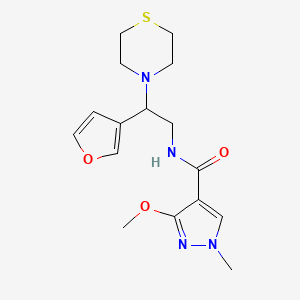

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-phenoxyethanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-phenoxyethanesulfonamide, also known as CP-690,550, is a small molecule inhibitor that targets Janus kinase 3 (JAK3). It was first synthesized in 2005 by Pfizer and has been extensively studied for its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Organic Synthesis

A study by Rozentsveig et al. (2013) explored the one-pot synthesis of N-(imidazo[1,2-a]pyridin-3-yl) and N-(imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides, demonstrating a method for the synthesis of target heterocyclic compounds without isolating intermediates. This work contributes to the broader field of organic synthesis by providing efficient pathways for constructing complex sulfonamide-based heterocycles (Rozentsveig et al., 2013).

Drug Metabolism

Zmijewski et al. (2006) demonstrated the application of biocatalysis in drug metabolism by using Actinoplanes missouriensis to produce mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator. This approach supports the structural characterization of drug metabolites, highlighting the utility of microbial-based biocatalysis in pharmacokinetics (Zmijewski et al., 2006).

Receptor Selectivity and CNS Disorders

Research by Canale et al. (2016) on arylsulfonamide derivatives of (aryloxy)ethyl piperidines identified compounds with selectivity for the 5-HT7 receptor, demonstrating potential for treating CNS disorders. This study exemplifies how structural modifications can influence receptor binding and therapeutic applications (Canale et al., 2016).

Electrophysiological Activity

Morgan et al. (1990) discussed the synthesis and electrophysiological activity of N-substituted imidazolylbenzamides, finding several compounds with class III electrophysiological activity comparable to that of known class III agents. These findings contribute to the development of novel therapeutic agents for arrhythmias (Morgan et al., 1990).

Polymer Science

Raynaud et al. (2009) demonstrated the use of N-heterocyclic carbene for the ring-opening polymerization of ethylene oxide, leading to the direct synthesis of functionalized poly(ethylene oxide)s. This work illustrates the versatility of N-heterocyclic carbenes in polymer science, facilitating the production of polymers with specific end-functionalities (Raynaud et al., 2009).

Propiedades

IUPAC Name |

N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-2-phenoxyethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3S/c20-23(21,13-12-22-15-4-2-1-3-5-15)18-9-11-19-10-8-17-16(19)14-6-7-14/h1-5,8,10,14,18H,6-7,9,11-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDQMRYXLFIXWCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=CN2CCNS(=O)(=O)CCOC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-phenoxyethanesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B2613435.png)

![3-butyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2613436.png)

![[3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2613439.png)

![2,6-dichloro-N-methyl-N-[(thiophen-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B2613449.png)